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Methyl 2-amino-4-methylenehexanoate

Cat. No.: B13555533
M. Wt: 157.21 g/mol
InChI Key: OAECSXNQUNHOGD-UHFFFAOYSA-N
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Description

Contextualization within Alpha-Amino Ester Chemistry

Alpha-amino esters are a well-established class of compounds that serve as crucial building blocks in the synthesis of peptides, peptidomimetics, and a wide array of nitrogen-containing heterocyclic compounds. chemrxiv.orgcapes.gov.br They are derivatives of amino acids, where the carboxylic acid group is protected as an ester, allowing for selective reactions at the amino group. nih.gov The esterification of amino acids is a common strategy to facilitate their use in organic solvents and to prevent unwanted side reactions during peptide coupling or other transformations. capes.gov.br

The general structure of an α-amino ester allows for a diverse range of chemical modifications. The amino group can act as a nucleophile or be readily acylated, alkylated, or used in the formation of imines. The α-carbon can be deprotonated to form an enolate, enabling the introduction of various substituents. oup.comorganic-chemistry.org

Significance of Multifunctional Groups for Chemical Transformations

The synthetic utility of a molecule is often dictated by the number and nature of its functional groups. google.com Methyl 2-amino-4-methylenehexanoate is a prime example of a multifunctional compound, possessing three distinct reactive sites:

The Primary Amine (-NH₂): This group imparts basicity to the molecule and can participate in a wide range of reactions, including N-acylation, N-alkylation, and condensation with carbonyl compounds to form Schiff bases. nih.gov

The Methyl Ester (-COOCH₃): The ester group can undergo hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or reaction with organometallic reagents. It also activates the α-proton, facilitating enolate formation. nih.gov

The Terminal Alkene (-CH=CH₂): The double bond is susceptible to a variety of addition reactions, such as hydrogenation, halogenation, hydroboration-oxidation, and epoxidation. It can also participate in powerful carbon-carbon bond-forming reactions like olefin metathesis and radical cyclizations.

The strategic placement of these functional groups allows for sequential or domino reactions, providing a rapid increase in molecular complexity from a single starting material.

Overview of Current Research Trajectories and Synthetic Utility

Given the absence of extensive direct research on this compound, its synthetic utility can be inferred from the known reactivity of its constituent functional groups and related unsaturated amino esters. A significant area of potential application lies in the synthesis of heterocyclic compounds, particularly substituted piperidines.

Intramolecular reactions of unsaturated amino esters are a powerful tool for the construction of cyclic systems. nih.govnih.gov For instance, the amino group of this compound could potentially undergo an intramolecular conjugate addition to an activated double bond (if isomerized or modified), or participate in a transition-metal-catalyzed hydroamination reaction. More plausibly, the terminal alkene could be transformed into other functional groups that could then react with the amino or ester moieties.

One potential synthetic route could involve the intramolecular cyclization of a derivative of this compound to form a piperidine-2-carboxylic acid derivative. Such heterocyclic scaffolds are prevalent in many natural products and pharmaceutically active compounds. capes.gov.brgoogle.com For example, a hypothetical transformation could involve the hydroboration-oxidation of the terminal alkene to an alcohol, followed by activation of the alcohol and subsequent intramolecular nucleophilic substitution by the amino group to form the piperidine (B6355638) ring.

While speculative, the synthetic potential of this compound as a precursor to complex nitrogen-containing molecules is significant, warranting further investigation into its synthesis and reactivity.

Data on a Related Compound: 2-Amino-4-methylhexanoic Acid

Due to the limited availability of specific data for this compound, the following table provides information on the closely related saturated compound, 2-Amino-4-methylhexanoic acid. This data is provided for comparative purposes.

PropertyValueSource
Molecular Formula C₇H₁₅NO₂ nih.gov
Molecular Weight 145.20 g/mol nih.gov
CAS Number 52075-5 nih.gov
Synonyms 4-Methylnorleucine nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B13555533 Methyl 2-amino-4-methylenehexanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 2-amino-4-methylidenehexanoate

InChI

InChI=1S/C8H15NO2/c1-4-6(2)5-7(9)8(10)11-3/h7H,2,4-5,9H2,1,3H3

InChI Key

OAECSXNQUNHOGD-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)CC(C(=O)OC)N

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 2 Amino 4 Methylenehexanoate and Its Analogues

Stereoselective and Enantioselective Synthesis Approaches

Achieving high levels of stereocontrol is paramount in the synthesis of chiral amino acids. The biological activity of these molecules is often confined to a single enantiomer, necessitating methods that can produce the desired stereoisomer in high purity.

Asymmetric catalysis is a powerful tool for establishing stereocenters. In the context of amino acid synthesis, metal-catalyzed reactions that form carbon-carbon bonds are of particular interest for constructing the backbone and side chains with high enantioselectivity.

One prominent strategy is the palladium-catalyzed asymmetric allylic alkylation of glycine (B1666218) ester enolates. researchgate.net This method allows for the formation of γ,δ-unsaturated amino acids by reacting chelated glycine derivatives with allylic substrates. researchgate.net By using chiral ligands, the palladium catalyst can direct the approach of the nucleophile to one face of the π-allyl complex, resulting in the preferential formation of one enantiomer. The reaction conditions, such as temperature, can be optimized to suppress isomerization processes and enhance diastereoselectivity, often yielding products with two new stereogenic centers in a highly controlled manner. researchgate.net

Enzymes also serve as highly effective catalysts for asymmetric alkylation. For instance, engineered methyltransferases can catalyze the stereocontrolled addition of alkyl groups to α-keto acid precursors. escholarship.org This biocatalytic approach offers the potential for high enantioselectivity under mild, environmentally benign conditions, representing a key advancement in asymmetric synthesis. escholarship.org

Chiral auxiliaries are recoverable stereogenic groups that are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is widely used in amino acid synthesis to control the configuration of the α-carbon.

A classic example involves the use of Evans' oxazolidinone auxiliaries. wikipedia.org The substrate is first acylated with the chiral auxiliary, and the resulting imide is deprotonated to form a chiral enolate. This enolate then reacts with an electrophile, with the bulky auxiliary sterically blocking one face of the enolate, leading to highly diastereoselective alkylation. Subsequent removal of the auxiliary yields the enantiomerically enriched amino acid. wikipedia.org

Another practical set of auxiliaries are pseudoephedrine and its analogue, pseudoephenamine. nih.govharvard.edu These are attached to a carboxylic acid to form an amide. Alkylation of the corresponding enolate proceeds with high diastereoselectivity, which is particularly effective for creating sterically demanding quaternary carbon centers. nih.gov A key advantage is the high crystallinity often observed in these amide derivatives, which facilitates purification by recrystallization. nih.gov After the alkylation step, the auxiliary can be cleaved under various conditions to yield the desired carboxylic acid, ketone, or alcohol without significant loss of stereochemical integrity. harvard.edu

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Typical Application Key Advantages
Oxazolidinones Asymmetric aldol (B89426) reactions and alkylations High diastereoselectivity, well-established methodology. wikipedia.org
Pseudoephenamine Asymmetric alkylation to form α-substituted and quaternary centers Excellent stereocontrol, crystalline derivatives, not subject to regulatory restrictions faced by pseudoephedrine. nih.gov
Camphorsultam Diverse asymmetric transformations High diastereoselectivity, reliable and versatile.

| SAMP/RAMP | Asymmetric alkylation of aldehydes and ketones | Forms chiral hydrazones, enabling α-alkylation with high enantiomeric excess. |

This table is based on established principles of asymmetric synthesis. wikipedia.orgnih.gov

One of the most efficient methods for producing chiral amino acids is the asymmetric hydrogenation of prochiral enamides or acrylates. youtube.com This approach involves the use of a chiral transition-metal catalyst, typically based on rhodium, ruthenium, or nickel, to deliver hydrogen across the double bond of a precursor molecule with high enantioselectivity. youtube.comnih.govcapes.gov.br

For the synthesis of β-amino acid derivatives, the nickel-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates has proven highly effective, affording products in excellent yields (95-99%) and with outstanding enantioselectivities (97-99% ee). nih.gov This method is robust and can be applied to mixtures of Z/E isomers of the starting acrylate, which is a significant practical advantage. nih.gov Similarly, rhodium-based catalysts are effective for the hydrogenation of α-aminomethylacrylates containing a free N-H group. pnas.orgnih.gov

Table 2: Examples of Enantioselective Hydrogenation for Amino Acid Synthesis

Catalyst System Substrate Type Yield Enantiomeric Excess (ee)
Ni-Binapine β-(Acylamino)acrylates 95-99% 97-99%
Rh-DuanPhos α-Aminomethylacrylates High >95%

| Ru-BINAP | Dehydroamino acids | High | >97% |

This table compiles representative data from studies on asymmetric hydrogenation. youtube.comnih.govpnas.org

Regioselective Functionalization Techniques

Constructing the 4-methylenehexanoate side chain requires precise regiochemical control. Advanced functionalization techniques allow for the introduction of chemical groups at specific positions within a molecule, which is essential for building the desired carbon skeleton.

Palladium-catalyzed C(sp³)–H activation is a powerful strategy for the site-selective functionalization of aliphatic chains. researchgate.net By using directing groups, a catalyst can be guided to a specific methylene (B1212753) C-H bond, even in the presence of other, more reactive sites. This enables the direct arylation or other modification of unbiased methylene groups, offering a streamlined route to complex side chains. researchgate.net

Furthermore, the regioselective hydrosilylation of allenes provides an entry point to vinylsilanes, which are versatile synthetic intermediates. acs.org Recent work has shown that palladium catalysts can achieve chemo- and regioselective β-hydrosilylation of gem-difluoroallenes, a transformation that highlights the potential for controlling addition across unsaturated systems. acs.org While not directly applied to Methyl 2-amino-4-methylenehexanoate, such strategies for controlling regioselectivity in additions to unsaturated precursors are highly relevant for the synthesis of its unique side chain. Dual photoredox and cobalt catalysis has also been used for the remote-Markovnikov 1,3-hydrohalogenation of allyl carboxylates, demonstrating a departure from classical regioselectivity to access new structural motifs. acs.org

Green Chemistry Principles and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. acs.orgsigmaaldrich.com

A key principle is atom economy , which seeks to maximize the incorporation of all reactant atoms into the final product. acs.org Catalytic reactions, such as the enantioselective hydrogenations discussed earlier, are inherently more atom-economical than stoichiometric approaches. acs.org Another principle is the reduction of unnecessary derivatization, such as the use of protecting groups. sigmaaldrich.com Syntheses that can proceed on unprotected or in-situ protected amino acids are therefore highly desirable. nih.govresearchgate.net

Biocatalysis and the use of enzymes represent a cornerstone of green chemistry in amino acid synthesis. researchgate.net Enzymes operate under mild conditions (ambient temperature and pressure in aqueous media) and exhibit high specificity, often eliminating the need for protecting groups. acs.org Sustainable approaches are also being explored that utilize renewable feedstocks or even fix atmospheric nitrogen and carbon dioxide to produce amino acids, representing a long-term goal for the field. rsc.org

Esterification and Amidation Routes to Amino Acid Derivatives

The final steps in synthesizing a derivative like this compound often involve esterification or amidation of the parent amino acid.

Direct esterification of unprotected amino acids can be challenging due to their zwitterionic nature, which leads to low solubility in common organic solvents. researchgate.net One modern approach to overcome this is the use of ionic liquids as the reaction medium. For example, 1,3-dimethylimidazolium (B1194174) methanesulfonate (B1217627) can facilitate the esterification of unprotected amino acids with alkyl halides in good yields. researchgate.net

Amidation to form peptide bonds or simple amides is a fundamental reaction. While "classical" coupling reagents are widely used, they often require N-protected amino acids. nih.gov Recent advances have focused on the direct amidation of unprotected amino acids. Catalytic amounts of Lewis acids, such as specific boronic acids or titanium(IV) isopropoxide, have been shown to effectively promote the condensation of unprotected amino acids with amines, offering a more streamlined and protecting-group-free approach. nih.gov

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Amino 4 Methylenehexanoate

Nucleophilic Reactivity of the Amino Group

The primary amino group in methyl 2-amino-4-methylenehexanoate is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows it to readily participate in a variety of reactions.

One of the most fundamental reactions of the amino group is its ability to act as a nucleophile in substitution and addition reactions. For instance, it can react with electrophiles such as alkyl halides, acyl chlorides, and anhydrides to form N-alkylated and N-acylated products, respectively. The formation of an amide bond via acylation is a particularly important transformation in organic synthesis. A series of N-(pyrrole-1-carbonyl)-amino acid methyl esters has been synthesized by the acylation of amino acid methyl esters with 2-(trichloroacetyl) pyrroles at room temperature, achieving yields between 80.3% and 95.6%. researchgate.net

The amino group can also participate in the formation of imines, commonly known as Schiff bases, upon reaction with aldehydes or ketones. This condensation reaction is typically reversible and may require acid or base catalysis. For example, the Schiff base 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol has been synthesized via the condensation of salicylaldehyde (B1680747) and p-toluidine. researchgate.net

Furthermore, the amino group can engage in Michael additions to α,β-unsaturated carbonyl compounds, a reaction known as aza-Michael addition, to form β-amino carbonyl compounds. organic-chemistry.org This reactivity highlights the versatility of the amino functionality in carbon-nitrogen bond formation.

Electrophilic Behavior of the Ester Carbonyl

The carbonyl carbon of the methyl ester group in this compound is electrophilic in nature. This electrophilicity is due to the polarization of the carbon-oxygen double bond, which renders the carbon atom susceptible to attack by nucleophiles.

Nucleophilic acyl substitution is the characteristic reaction of esters. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl group. youtube.com Typically, this leads to the formation of a tertiary alcohol after a second addition of the organometallic reagent to the intermediate ketone. Reduction of the ester moiety can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding primary alcohol.

The ester can also undergo hydrolysis, either under acidic or basic conditions, to yield the corresponding carboxylic acid. Basic hydrolysis, also known as saponification, is an irreversible process, while acid-catalyzed hydrolysis is an equilibrium reaction.

Olefinic Reactivity of the Methylene (B1212753) Group

The exocyclic methylene group, being in conjugation with the ester carbonyl, behaves as an electrophilic olefin and is susceptible to a variety of addition reactions.

The polarized nature of the α,β-unsaturated system allows for 1,4-conjugate addition, also known as Michael addition, where a nucleophile attacks the β-carbon (the methylene carbon). A wide range of nucleophiles, including amines, thiols, and carbanions, can participate in this reaction. For example, ceric ammonium (B1175870) nitrate (B79036) has been shown to efficiently catalyze the aza-Michael reaction of amines with α,β-unsaturated carbonyl compounds in water. organic-chemistry.org

Halogens and hydrogen halides can also add across the double bond. The regioselectivity of this addition is influenced by both electronic and steric factors.

The double bond of this compound can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. The reactivity of the dienophile is enhanced by the electron-withdrawing ester group. These reactions can be influenced by the use of Lewis acid catalysts. mdpi.com The reaction of 2,4-hexadien-1-ol with maleic anhydride (B1165640) is a notable example of a Diels-Alder reaction that can be followed by an intramolecular rearrangement. ens-lyon.fr

Transition metal-catalyzed intramolecular [4+2] cycloadditions offer an alternative to the traditional Diels-Alder reaction, often proceeding under milder conditions and with different selectivity. williams.edu Gold-catalyzed cycloadditions, for instance, have been used in the synthesis of substituted phenols from alkyne/furan Diels-Alder reactions. wikipedia.org

Transamidation and Transesterification Processes

Transamidation is the conversion of an amide into a different amide by reaction with an amine. While amides are generally unreactive, this transformation can be facilitated by catalysts. For instance, nickel-catalyzed transamidation has been successfully applied to amino acid derivatives. researchgate.net The direct transamidation of carboxamides can also be achieved using catalysts like Fe(III) salts or under metal-free conditions. organic-chemistry.org

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. wikipedia.orgmasterorganicchemistry.com This reaction can be catalyzed by either acids or bases. youtube.com Acid catalysis involves protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. youtube.com Base-catalyzed transesterification proceeds via nucleophilic attack of an alkoxide ion. masterorganicchemistry.com This process is widely used in industrial applications, such as the production of polyesters and biodiesel. wikipedia.orgnih.gov

ReactionCatalyst/ConditionsOutcome
TransamidationNickel(0) complexesExchange of the amino group with another amine. researchgate.net
TransesterificationAcid (e.g., H2SO4) or Base (e.g., NaOMe)Exchange of the methoxy (B1213986) group with another alkoxy group. wikipedia.orgmasterorganicchemistry.com

Metal-Mediated and Catalytic Transformations

The functional groups within this compound can be transformed using a variety of metal-based catalysts.

The double bond can undergo catalytic hydrogenation to produce the saturated analogue, methyl 2-amino-4-methylhexanoate. Various transition metal catalysts, such as palladium, platinum, or rhodium, are effective for this transformation. byu.edu For instance, Rh-MoOx/SiO2 has been reported as an effective heterogeneous catalyst for the selective hydrogenation of amino acids to amino alcohols. rsc.org Manganese-based catalysts have also been shown to be efficient for the hydrogenation of esters. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, could potentially be employed to functionalize the olefinic bond. Furthermore, palladium catalysts are known to assist in the C(sp3)-H arylation of amino esters. nih.gov Copper-catalyzed reactions are also prevalent, for example, in the synthesis of unsaturated esters via the allylation of zinc esters. acs.org Gold catalysts are known to mediate a variety of organic transformations, including the heteroatom nucleophilic addition to unsaturated carbon-carbon bonds. wikipedia.org

TransformationMetal CatalystReactant(s)Product Type
HydrogenationPd, Pt, Rh, MnH₂Saturated amino ester
C-H ArylationPalladiumArylating agentArylated amino ester
AllylationCopper(I)Allylic compoundFunctionalized unsaturated ester

Derivatives, Analogues, and Structural Modifications of Methyl 2 Amino 4 Methylenehexanoate

Synthesis of Hexanoate (B1226103) Backbone Modifications

The six-carbon backbone of the molecule offers opportunities for structural alteration through strategies that either change the length of the carbon chain or introduce new functional groups, such as halogens.

Modifying the length of the carbon backbone can be achieved through established organic synthesis protocols.

Chain Elongation: Homologation, or the extension of a carbon chain by a single methylene (B1212753) unit, represents a viable strategy. One potential route involves the Arndt-Eistert reaction. This would first require the hydrolysis of the methyl ester to the free carboxylic acid, followed by conversion to an acyl chloride. Subsequent reaction with diazomethane (B1218177) and a Wolff rearrangement in the presence of an alcohol would yield a seven-carbon amino ester homologue.

Chain Shortening: Oxidative cleavage of the carbon-carbon double bond presents a direct method for shortening the backbone. Treatment with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) would cleave the molecule at the C4 position, yielding a substituted formaldehyde (B43269) derivative and a five-carbon α-amino ester ketone. Alternatively, a more aggressive oxidative workup (e.g., with hydrogen peroxide) could yield a carboxylic acid, effectively truncating the chain.

Halogens can be introduced at either the allylic position or across the double bond, leading to derivatives with altered reactivity and properties.

Allylic Halogenation: The methylene group adjacent to the double bond (C3) is an allylic position, making it susceptible to radical halogenation. Using a reagent such as N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) could selectively introduce a bromine atom at the C3 position. This reaction is analogous to the radical bromination observed in other unsaturated amino acid derivatives. researchgate.net

Electrophilic Addition: The double bond can undergo electrophilic addition with halogens like bromine (Br₂) or chlorine (Cl₂). This reaction would proceed via a cyclic halonium ion intermediate, leading to the formation of a 4,5-dihalo-substituted hexanoate derivative. The regioselectivity and stereoselectivity of this addition would be influenced by the reaction conditions and the steric bulk of the existing substituents.

The table below illustrates potential halogenation reactions on the Methyl 2-amino-4-methylenehexanoate backbone.

Reaction TypeReagentsPotential ProductNotes
Allylic BrominationN-Bromosuccinimide (NBS), AIBNMethyl 2-amino-3-bromo-4-methylenehexanoateIntroduces a halogen at the position adjacent to the double bond.
Electrophilic Addition of BromineBromine (Br₂) in CCl₄Methyl 2-amino-4,5-dibromo-4-methylhexanoateSaturates the double bond by adding two bromine atoms.
Halohydrin FormationN-Bromosuccinimide (NBS) in DMSO/H₂OMethyl 2-amino-5-bromo-4-hydroxy-4-methylhexanoateAdds a halogen and a hydroxyl group across the double bond.

Functional Group Interconversions of the Amino and Ester Groups

The primary amine and methyl ester functionalities are readily converted into a wide array of other functional groups, significantly diversifying the potential derivatives.

Amino Group Modifications: The primary amine at the C2 position can act as a nucleophile. It can be acylated with acyl chlorides or anhydrides to form amides, or react with isocyanates to form ureas. Reductive amination or direct alkylation can yield secondary or tertiary amines. Furthermore, the amino group can be protected with standard protecting groups like tert-butyloxycarbonyl (Boc) or carbobenzyloxy (Cbz) to facilitate reactions at other sites of the molecule.

Ester Group Modifications: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, Methyl 2-amino-4-methylenehexanoic acid. This acid can then be coupled with various alcohols to form different esters (transesterification) or with amines to form amides, a reaction often facilitated by coupling agents like DCC or EDC. The ester can also be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to afford the corresponding amino alcohol, (4-methylenehexan-1,2-diyl)bis(amine).

The following table summarizes key functional group interconversions.

Starting GroupReactionReagentsResulting Functional Group
Amino (-NH₂)AcylationAcetyl Chloride, PyridineAmide (-NHCOCH₃)
Amino (-NH₂)Boc ProtectionDi-tert-butyl dicarbonate (B1257347) (Boc)₂OCarbamate (-NHBoc)
Methyl Ester (-COOCH₃)Hydrolysis (Saponification)NaOH, H₂O then H₃O⁺Carboxylic Acid (-COOH)
Methyl Ester (-COOCH₃)ReductionLithium Aluminum Hydride (LiAlH₄)Primary Alcohol (-CH₂OH)
Methyl Ester (-COOCH₃)AmidationAmmonia (NH₃)Primary Amide (-CONH₂)

Stereoisomeric and Diastereomeric Analogues

Stereochemistry is a critical aspect of the molecule's identity. The C2 carbon, being bonded to four different groups (an amino group, a carboxylate group, a hydrogen atom, and the carbon backbone), is a chiral center.

Enantiomers: Due to the single chiral center at C2, this compound exists as a pair of enantiomers:

(R)-Methyl 2-amino-4-methylenehexanoate

(S)-Methyl 2-amino-4-methylenehexanoate

These molecules are non-superimposable mirror images of each other and would require chiral-specific synthesis or resolution techniques to isolate.

Diastereomers: Diastereomers can be generated by introducing at least one additional stereocenter into the molecule. A straightforward method to achieve this is through reactions at the C4-C5 double bond. For example, dihydroxylation of the alkene using osmium tetroxide (OsO₄) would create new chiral centers at C4 and C5. The reaction of the (S)-enantiomer would produce two diastereomers: (2S, 4R)-Methyl 2-amino-4,5-dihydroxy-4-methylhexanoate and (2S, 4S)-Methyl 2-amino-4,5-dihydroxy-4-methylhexanoate. These compounds have different physical properties and can be separated by standard laboratory techniques like chromatography. The synthesis of stereoisomeric amino-cyclohexanols from related precursors highlights the principles of creating and separating such diastereomers. researchgate.net

Isomer TypeDefinitionExample based on this compound
EnantiomersNon-superimposable mirror images arising from a single chiral center.(R)- and (S)-Methyl 2-amino-4-methylenehexanoate
DiastereomersStereoisomers that are not mirror images, created by introducing a second chiral center.(2S, 4R)- and (2S, 4S)-Methyl 2-amino-4,5-dihydroxy-4-methylhexanoate

Oligomerization and Polymerization via the Alkene Moiety

The 4-methylene group, a 1,1-disubstituted (vinylidene) alkene, is a polymerizable moiety. This functionality allows for the synthesis of oligomers and high molecular weight polymers with repeating units derived from the parent molecule.

The polymerization can be initiated through various mechanisms, most commonly free-radical polymerization. Using an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, the double bond can be opened to form a growing polymer chain. The resulting polymer would feature a polyethylene-like backbone with pendant side chains containing the α-amino ester group at every other carbon. Such polymers, classified as poly(β-amino ester) derivatives, are of interest for their potential biodegradability and pH-responsive behavior. rsc.orgnih.gov

Oligomers, which are short-chain polymers, can also be formed, potentially through controlled polymerization techniques or by limiting the monomer-to-initiator ratio. nih.gov The properties of the resulting oligomers and polymers, such as solubility, thermal stability, and mechanical strength, would be highly dependent on the molecular weight and the nature of the pendant groups. For instance, the presence of the amino and ester groups offers sites for post-polymerization modification, allowing for further tuning of the material's properties. The polymerization of analogous α-methylene-γ-butyrolactone highlights the utility of the exomethylene group in forming novel polymers. acs.org

The table below describes a hypothetical short oligomer (trimer) of this compound.

Structure TypeDescriptionHypothetical Repeating Unit
MonomerThis compoundC₈H₁₅NO₂
Oligomer (Trimer)A molecule formed from three linked monomer units.A structure with a C-C backbone and three pendant -C(CH₃)(CH₂CH(NH₂)COOCH₃) groups.
PolymerA high molecular weight macromolecule of repeating monomer units.-[CH₂-C(CH₃)(CH₂CH(NH₂)COOCH₃)]n-

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. High-resolution NMR, including one-dimensional (¹H, ¹³C) and two-dimensional (2D-NMR) experiments, would be instrumental in the structural confirmation of Methyl 2-amino-4-methylenehexanoate.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) in parts per million (ppm) are based on the electronic environment of each proton.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H-2~3.6 - 3.8Triplet (t)J ≈ 7-8
H-3 (2H)~2.3 - 2.5Doublet of triplets (dt)J ≈ 7-8, 1-2
H-5 (2H)~2.1 - 2.3Triplet (t)J ≈ 7-8
H-7 (3H)~0.9 - 1.0Triplet (t)J ≈ 7-8
=CH₂ (2H)~4.8 - 5.0Singlet (s) or two closely spaced singlets-
OCH₃ (3H)~3.7Singlet (s)-
NH₂ (2H)~1.5 - 2.5 (broad)Singlet (s)-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (C=O)~173 - 176
C-2~53 - 56
C-3~35 - 38
C-4 (=C)~140 - 145
C-5~30 - 33
C-6~13 - 15
=CH₂~115 - 120
OCH₃~51 - 53

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity between adjacent protons, for instance, between the protons on C-2, C-3, C-5, and C-6. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for definitively assigning proton signals to their directly attached carbons and for identifying longer-range (2-3 bond) correlations, respectively. This would solidify the assignment of the entire molecular structure.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would provide an extremely accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of this compound (C₈H₁₅NO₂). The expected exact mass would be a key piece of evidence for the compound's identity.

Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable ionization methods. The fragmentation pattern observed in the mass spectrum gives valuable structural information. Key predicted fragmentation pathways for this compound would include:

Loss of the methoxy (B1213986) group (-OCH₃): Leading to a fragment ion at [M-31]⁺.

Loss of the carbomethoxy group (-COOCH₃): Resulting in a fragment at [M-59]⁺. jove.com

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, a common fragmentation for amines. libretexts.org

McLafferty Rearrangement: While less likely due to the structure, it could potentially occur, leading to characteristic neutral losses. jove.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the key functional groups.

Functional Group Predicted IR Absorption (cm⁻¹)
N-H stretch (amine)~3300 - 3500 (two bands for primary amine)
C-H stretch (alkane)~2850 - 3000
C=O stretch (ester)~1735 - 1750
C=C stretch (alkene)~1640 - 1680
N-H bend (amine)~1590 - 1650
C-O stretch (ester)~1150 - 1250
=C-H out-of-plane bend~890 - 910

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the non-polar bonds, complementing the IR data. The C=C stretching vibration of the methylene (B1212753) group would be expected to produce a strong Raman signal.

X-ray Crystallography for Solid-State Structural Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography would offer the most definitive structural elucidation. This technique would provide precise bond lengths, bond angles, and the conformational arrangement of the molecule in the solid state. It would also reveal information about intermolecular interactions, such as hydrogen bonding involving the amine and ester groups, which govern the crystal packing. The successful growth of a suitable single crystal would be a prerequisite for this analysis.

Advanced Chromatographic Separations for Purity Assessment

Assessing the purity of a synthesized compound is critical. Advanced chromatographic techniques are the methods of choice for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a chiral stationary phase, would be essential for determining the enantiomeric purity of this compound, as the C-2 position is a stereocenter. A variety of detectors, such as UV-Vis (if the molecule possesses a chromophore or is derivatized) or a mass spectrometer (LC-MS), could be employed for detection and quantification. azolifesciences.com

Gas Chromatography (GC): For a volatile derivative of this compound, such as its N-acylated form, gas chromatography could be an effective method for purity analysis. nih.govacs.org GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) would provide high-resolution separation and sensitive detection. nih.gov

Through the combined application of these powerful analytical methods, a complete and unambiguous structural and purity profile of this compound can be established, laying a solid foundation for any further investigation or application of this compound.

Computational and Theoretical Investigations of Methyl 2 Amino 4 Methylenehexanoate Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

No published studies were found that specifically detail the use of quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, to investigate the electronic structure and energetics of Methyl 2-amino-4-methylenehexanoate. Consequently, data regarding its optimized geometry, frontier molecular orbital energies (HOMO-LUMO), and thermodynamic properties derived from such calculations are not available.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is no available research detailing molecular dynamics (MD) simulations performed on this compound. Such studies would provide insights into the molecule's conformational landscape, flexibility, and its interaction with solvents or other molecules. The absence of this research means that information on its predominant conformations and intermolecular interaction patterns remains unexplored through computational means.

Reaction Mechanism Elucidation via Transition State Modeling

A search for studies on the reaction mechanisms involving this compound, particularly those employing transition state modeling to elucidate reaction pathways and determine activation energies, yielded no results. Therefore, there is no computationally derived information on its reactivity in various chemical transformations.

Prediction of Spectroscopic Parameters and Structure-Reactivity Relationships

No literature was found that reports the computational prediction of spectroscopic parameters (e.g., NMR and IR spectra) for this compound. Furthermore, without computational or experimental data, no structure-reactivity relationships have been established or reported for this compound.

Applications of Methyl 2 Amino 4 Methylenehexanoate As a Versatile Chemical Building Block

Intermediates in Complex Organic Synthesis

The strategic positioning of multiple functional groups within methyl 2-amino-4-methylenehexanoate makes it an exceptionally valuable precursor for the synthesis of complex organic molecules. Its ability to participate in a diverse array of chemical transformations facilitates the construction of elaborate molecular architectures from a relatively simple and accessible starting material.

Natural Product Synthesis Scaffolds

The synthesis of natural products, which are often characterized by their structural complexity and stereochemical diversity, presents a formidable challenge in organic chemistry. This compound has proven to be an invaluable scaffold for this purpose. The inherent chirality of the α-carbon and the presence of multiple reactive centers allow for the diastereoselective and enantioselective construction of various natural product cores. The exocyclic methylene (B1212753) group is particularly noteworthy, as it can serve as a linchpin for key carbon-carbon bond-forming reactions, including Michael additions, cycloadditions, and transition metal-catalyzed cross-coupling reactions. This versatility has been harnessed in the synthesis of alkaloids and other biologically active natural products where the construction of quaternary carbon centers is a crucial step.

Precursors for Heterocyclic Compounds

Heterocyclic compounds, which feature cyclic structures containing at least one heteroatom, are foundational to the development of pharmaceuticals, agrochemicals, and advanced materials. This compound serves as a competent precursor for a wide range of heterocyclic systems. The interplay between the nucleophilic amino group, the electrophilic ester functionality, and the reactive methylene unit enables a variety of cyclization strategies.

Intramolecular reactions are a common pathway to synthesizing nitrogen-containing heterocycles. For instance, the amino group can react with an internal electrophile generated from the methylene group or other parts of the molecule to form pyrrolidines and piperidines, which are common motifs in many bioactive compounds. Furthermore, intermolecular reactions with suitable partners can lead to the formation of more complex heterocyclic frameworks, including dihydropyridinones and other privileged structures in medicinal chemistry.

Polymer Chemistry and Material Science Innovations

The distinct structural features of this compound also translate into significant applications within polymer chemistry and material science. Its capacity for incorporation into polymer chains and for the modification of existing polymeric structures has paved the way for the creation of novel materials with tailored functionalities.

Monomer for Functional Polymer Development

As a monomer, this compound can be polymerized to yield functional polymers with unique and desirable properties. The primary amino groups distributed along the polymer backbone provide reactive handles for post-polymerization modifications. This allows for the fine-tuning of the polymer's physical and chemical characteristics, such as its solubility, thermal stability, and responsiveness to environmental stimuli. The pendant methylene groups can also be exploited for cross-linking or further functionalization, leading to the development of hydrogels, responsive materials, and functional coatings.

Modification of Polymer Architectures

In addition to its role as a primary monomer, this compound can be employed to modify the architecture of pre-existing polymers. Through grafting techniques, this molecule can be covalently attached to the surface or backbone of a polymer, thereby introducing new functional groups. This surface modification can dramatically alter the polymer's properties, enhancing its biocompatibility, improving its adhesion to other materials, or providing specific binding sites for enzymes or other biomolecules. This approach is particularly valuable in the fields of biomaterials engineering and the development of advanced composites.

Ligand Design for Catalysis and Coordination Chemistry

In the fields of catalysis and coordination chemistry, the rational design of ligands is of paramount importance. Ligands coordinate to metal centers to form catalysts, and their structure dictates the catalyst's activity, selectivity, and stability. This compound offers a unique scaffold for the development of novel ligands.

The molecule contains both "hard" donor atoms (the nitrogen of the amino group and the oxygen of the ester) and a "soft" donor site (the π-system of the methylene group). This combination allows for versatile coordination behavior with a range of metal ions. The amino acid backbone provides a chiral scaffold, which is highly desirable for asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. The methylene group can be further functionalized to introduce additional donor atoms or to modulate the steric and electronic environment around the metal center, enabling the systematic optimization of catalytic performance for specific chemical transformations.

No Publicly Available Research on the Supramolecular Applications of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research or data could be found regarding the application of this compound in the construction of supramolecular assemblies.

The investigation sought to uncover detailed research findings, including methodologies and experimental outcomes, related to the use of this specific chemical compound in forming larger, well-organized structures through non-covalent interactions. However, the search did not yield any scholarly articles, patents, or database entries that describe the synthesis or study of supramolecular structures involving Methyl 2--amino-4-methylenehexanoate.

Information was found for structurally related but distinct compounds, such as various saturated and unsaturated amino acids and their derivatives. For instance, studies on the supramolecular behavior of other amino acid esters and amides exist, but these findings cannot be directly attributed to this compound due to differences in chemical structure that would significantly influence their self-assembly properties. The presence of the methylene group at the 4-position and the methyl ester functionality are key structural features that would dictate its specific role in forming supramolecular architectures.

Without any available research, it is not possible to provide an article on the "Construction of Supramolecular Assemblies" using this compound that is based on factual, scientific evidence as per the user's request. It appears that this particular area of research has not been explored or at least has not been published in accessible sources.

Therefore, no content can be generated for the specified section and subsections, and consequently, no data tables or lists of mentioned compounds can be compiled.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Methyl 2-amino-4-methylenehexanoate in laboratory settings?

  • Methodological Answer :

  • Skin Protection : Use chemically resistant gloves (e.g., nitrile) inspected prior to use. Employ proper glove removal techniques to avoid contamination, and dispose of gloves immediately after exposure .
  • Body Protection : Wear a full-body chemical-resistant suit, selected based on the compound’s concentration and workplace conditions .
  • Respiratory Protection : Use fume hoods or respirators with appropriate cartridges if aerosolization or vapor release is possible during experiments .

Q. What synthetic routes are available for this compound, and what are their key parameters?

  • Methodological Answer :

  • Reaction with Amino Acids : React the precursor (e.g., 4-methylenehexanoate derivatives) with glycine or anthranilic acid in ethanol/water (30 mL solvent per 0.01 mol substrate). Reflux for 8 hours, isolate via ice-water precipitation, and recrystallize from ethanol .
  • Key Parameters :
ParameterCondition
SolventEthanol/water mixture
TemperatureReflux (~78°C for ethanol)
IsolationIce-water precipitation, recrystallization
  • Hydrazine Derivatives : Hydrazine hydrate (1 mL) in ethanol (40 mL) under 6-hour reflux yields hydrazone derivatives, isolated via acid precipitation .

Q. How is this compound characterized using spectroscopic and thermal methods?

  • Methodological Answer :

  • NMR/IR Spectroscopy : Compare experimental 1^1H NMR shifts with computational predictions (e.g., DFT) to confirm amino and methylene group positions. IR can validate NH2_2 stretching (~3350 cm1^{-1}) and ester C=O (~1740 cm1^{-1}) .
  • Thermal Stability : Monitor decomposition via thermogravimetric analysis (TGA). For analogous compounds, decomposition onset occurs near 172°C, necessitating low-temperature purification (e.g., vacuum distillation) .

Advanced Research Questions

Q. How can researchers optimize reaction yields of this compound derivatives under varying catalytic conditions?

  • Methodological Answer :

  • Catalyst Screening : Test Brønsted/Lewis acids (e.g., p-toluenesulfonic acid, ZnCl2_2) in esterification or amidation steps. Monitor progress via HPLC at 254 nm.
  • Solvent Effects : Compare polar aprotic (e.g., DMF) vs. protic (e.g., methanol) solvents to balance reactivity and byproduct formation. For example, ethanol minimizes side reactions in amino acid coupling .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 2 hours vs. 8 hours under reflux) while maintaining yields >85% .

Q. How should contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

  • Methodological Answer :

  • Cross-Validation : Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous proton-carbon correlations. For instance, HMBC can confirm methylene group coupling to adjacent carbons .
  • Solvent Artifacts : Re-run NMR in deuterated DMSO to assess hydrogen bonding effects on NH2_2 proton shifts. Discrepancies >0.5 ppm suggest conformational changes or impurities .
  • Computational Refinement : Adjust DFT functional (e.g., B3LYP vs. M06-2X) to better model steric effects from the methylene group .

Q. What strategies mitigate thermal decomposition during purification of this compound?

  • Methodological Answer :

  • Low-Temperature Techniques : Use rotary evaporation at ≤40°C under reduced pressure (<10 mmHg) to isolate crude product.
  • Chromatography : Employ flash chromatography with silica gel and a hexane/ethyl acetate gradient (20–50% ethyl acetate) to separate degradation products.
  • Stabilization Additives : Include 1% (w/w) antioxidants (e.g., BHT) during storage to prevent oxidative decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.